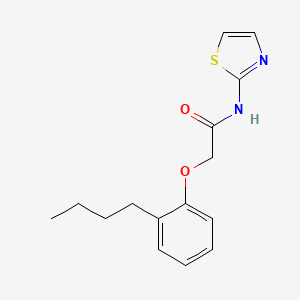

![molecular formula C19H23N3O2 B2784289 (4-苄基哌啶-1-基)(6,7-二氢-5H-吡唑并[5,1-b][1,3]噁唑-2-基)甲酮 CAS No. 1421530-50-8](/img/structure/B2784289.png)

(4-苄基哌啶-1-基)(6,7-二氢-5H-吡唑并[5,1-b][1,3]噁唑-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

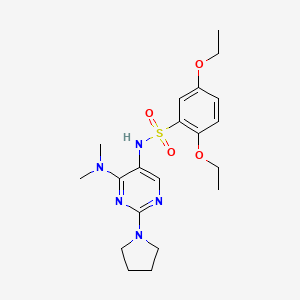

(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.

The exact mass of the compound (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

NR2B 亚基选择性拮抗剂

该化合物已被确认为 NMDA 受体的强效 NR2B 亚基选择性拮抗剂,对于理解神经过程和神经疾病的潜在治疗靶点至关重要。Borza 等人 (2007) 的一项研究探讨了该化合物的衍生物的构效关系 (SAR),显示出几个衍生物在结合和功能分析中具有低纳摩尔活性,并且在小鼠甲醛诱导的痛觉过敏模型中有效口服给药 (Borza 等人,2007)。

抗菌活性

该化合物应用的另一个方面是它在合成具有有效抗菌特性的衍生物中的作用。Landage 等人 (2019) 的研究合成了新型噻唑基吡唑和苯并恶唑衍生物,突出了化学多功能性和开发新型抗菌剂的潜力 (Landage、Thube 和 Karale,2019)。

抗氧化和抗菌活性

此外,Bassyouni 等人 (2012) 合成了并评估了一系列衍生物的抗氧化和抗菌活性。这些化合物被评估了它们的构效关系和分子对接,提供了它们作为治疗剂的潜力的见解 (Bassyouni 等人,2012)。

作用机制

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone, is a derivative of the N’- (4-benzylpiperidin-1-yl)alkylamine class . These compounds have been studied for their potential in managing Alzheimer’s disease . The primary targets of these compounds are believed to be the enzymes and proteins involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby modulating the neurodegenerative cascade associated with Alzheimer’s disease . For instance, it has been demonstrated that these compounds can prevent β-sheet aggregation and fibril formation . They can also inhibit acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways associated with Alzheimer’s disease. It can potentially bind to Aβ, inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This action interferes with the rate of peptide nucleation, leading to short fibrillar aggregates .

Result of Action

The compound exerts neuroprotective action on neuronal cells. It protects against Aβ and hydrogen peroxide (H2O2)-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation . This results in significant neurobehavioral, biochemical, neurochemical, and histopathological changes, comparable to the standard drug donepezil .

生化分析

Biochemical Properties

The compound (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone interacts with various enzymes and proteins. It has been found to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site .

Cellular Effects

This compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Molecular Mechanism

The molecular mechanism of action of (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone involves binding to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Temporal Effects in Laboratory Settings

It has been observed that the compound can interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .

Dosage Effects in Animal Models

In animal models, administration of (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone at a dosage of 5 mg kg −1 significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes .

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-19(17-14-18-22(20-17)9-4-12-24-18)21-10-7-16(8-11-21)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLHEAIGJGMAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2784212.png)

![N-(1,3-benzothiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2784213.png)

![3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2784214.png)

![2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2784217.png)

![4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2784221.png)

![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2784228.png)